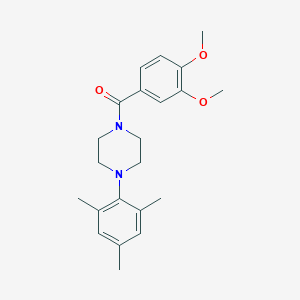
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide, also known as DCPP, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to the disruption of various biochemical pathways, resulting in the observed effects of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments. 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has several advantages for use in lab experiments. It is readily available, has been extensively studied, and has a well-understood synthesis process. However, there are also limitations to its use. 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has not been extensively studied in vivo, and its effects on living organisms are not well understood. Additionally, the potential toxicity of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is not well understood, making it important to use caution when handling this compound in lab experiments.
Orientations Futures
There are several future directions for research on 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide. One potential area of research is the development of new antibiotics based on the antimicrobial properties of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide. Additionally, further investigation into the mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide could lead to the development of new cancer treatments. Finally, research into the potential toxicity of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is needed to ensure that this compound can be used safely in lab experiments.
Méthodes De Synthèse
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylethylamine, followed by the addition of ethyl alcohol. This process has been optimized and can be performed on a large scale, making 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide readily available for research purposes.
Applications De Recherche Scientifique
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Propriétés
Nom du produit |
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H17Cl2NO3S |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-2-22-15-10-14(18)16(11-13(15)17)23(20,21)19-9-8-12-6-4-3-5-7-12/h3-7,10-11,19H,2,8-9H2,1H3 |
Clé InChI |
WQUWBAXFKJJAAZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)Cl |
SMILES canonique |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)








